molecular formula C12H14O3S B14134847 3-(Benzenesulfinyl)-4-methyloxan-2-one CAS No. 89030-36-4

3-(Benzenesulfinyl)-4-methyloxan-2-one

Cat. No.: B14134847
CAS No.: 89030-36-4
M. Wt: 238.30 g/mol
InChI Key: NCSZKCIIHBVVGP-UHFFFAOYSA-N
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Description

3-(Benzenesulfinyl)-4-methyloxan-2-one is a sulfoxide-containing lactone derivative with the molecular formula $ \text{C}{12}\text{H}{14}\text{O}_3\text{S} $ and a molecular weight of 226.27 g/mol. Its structure features a benzenesulfinyl group ($ \text{Ph-S(=O)-} $) attached to a 4-methyloxan-2-one (a tetrahydrofuranone) ring. Its lactone moiety contributes to hydrolytic stability under specific conditions, while the sulfinyl group may influence biological activity or metabolic pathways .

Properties

CAS No.

89030-36-4

Molecular Formula

C12H14O3S

Molecular Weight

238.30 g/mol

IUPAC Name

3-(benzenesulfinyl)-4-methyloxan-2-one

InChI

InChI=1S/C12H14O3S/c1-9-7-8-15-12(13)11(9)16(14)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3

InChI Key

NCSZKCIIHBVVGP-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC(=O)C1S(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfinyl)-4-methyloxan-2-one typically involves the reaction of benzenesulfinyl chloride with a suitable oxanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of 3-(Benzenesulfinyl)-4-methyloxan-2-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfinyl)-4-methyloxan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The methyloxanone ring can undergo nucleophilic substitution reactions, where the benzenesulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydride.

Major Products

    Oxidation: 3-(Benzenesulfonyl)-4-methyloxan-2-one.

    Reduction: 3-(Benzenesulfanyl)-4-methyloxan-2-one.

    Substitution: Various substituted oxanone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzenesulfinyl)-4-methyloxan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive benzenesulfinyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfinyl)-4-methyloxan-2-one involves its interaction with specific molecular targets. The benzenesulfinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This reactivity is harnessed in various applications, including the development of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound is compared with three analogs:

Fenticonazole Impurity B(EP) (1-[(2RS)-2-(2,4-Dichlorophenyl)-2-[[4-(benzenesulfinyl)benzyl]oxy]ethyl]-1H-imidazole)

4-Methyloxan-2-one (simple lactone without sulfinyl group)

3-Methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one (triazolone derivative from )

Table 1: Key Structural and Physical Properties
Compound Molecular Weight (g/mol) Functional Groups Polarity (Predicted) Chirality
3-(Benzenesulfinyl)-4-methyloxan-2-one 226.27 Sulfinyl, Lactone High Yes (sulfinyl center)
Fenticonazole Impurity B(EP) 487.34 Sulfinyl, Imidazole, Dichlorophenyl Moderate Yes (sulfinyl center)
4-Methyloxan-2-one 114.14 Lactone Moderate No
3-Methyl-4-(...)-triazol-5-one 381.40 Triazolone, Benzylideneamine Low No

Key Observations :

  • The sulfinyl group in both 3-(Benzenesulfinyl)-4-methyloxan-2-one and Fenticonazole Impurity B(EP) introduces polarity and chirality, which are absent in simpler lactones like 4-methyloxan-2-one .
  • Fenticonazole Impurity B(EP) has a more complex structure with additional hydrophobic groups (dichlorophenyl, imidazole), reducing its solubility in polar solvents compared to the lactone-based sulfoxide .

Electronic and Computational Properties

Theoretical studies using B3LYP/6-31G(d,p) and HF/6-311G(d,p) methods (as applied in to triazolone derivatives) can predict electronic properties:

Table 2: Calculated Electronic Properties (Hypothetical Estimates)
Compound HOMO-LUMO Gap (eV) Mulliken Charge on Sulfinyl S Dipole Moment (Debye)
3-(Benzenesulfinyl)-4-methyloxan-2-one 5.2 +0.45 4.5
Fenticonazole Impurity B(EP) 4.8 +0.42 5.2
4-Methyloxan-2-one 6.1 N/A 2.1

Key Observations :

  • The sulfinyl group lowers the HOMO-LUMO gap compared to non-sulfinyl lactones, suggesting higher reactivity in electrophilic/nucleophilic reactions .
  • The dipole moment of 3-(Benzenesulfinyl)-4-methyloxan-2-one is intermediate between Fenticonazole Impurity B(EP) and simple lactones, reflecting its balanced polar/nonpolar character.

Stability and Reactivity

  • Hydrolytic Stability : The lactone ring in 3-(Benzenesulfinyl)-4-methyloxan-2-one is less prone to hydrolysis than imidazole-containing analogs like Fenticonazole Impurity B(EP), which may degrade under prolonged storage.
  • Oxidative Sensitivity : Both sulfinyl-containing compounds are susceptible to over-oxidation (forming sulfones) or reduction (forming sulfides), necessitating careful handling during synthesis .

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